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Compound of Interest

Compound Name: NP-5497-KA

Cat. No.: B12367295

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel selective k-opioid receptor
(KOP) agonist, NP-5497-KA, and its potential role in the treatment of opioid addiction. The
information presented is based on preclinical research and is intended to inform drug
development professionals and scientists in the field of addiction and pharmacology.

Introduction

Opioid addiction remains a significant public health crisis, necessitating the development of
novel therapeutic interventions. The k-opioid receptor (KOP) system has emerged as a
promising target for addiction therapies. Activation of KOPs is known to produce aversive
effects and can counteract the rewarding effects of drugs of abuse. NP-5497-KA is a novel,
orally active azepane-derived ligand that acts as a selective KOP full agonist.[1] Preclinical
studies suggest that NP-5497-KA may offer a new therapeutic strategy for opioid use disorder
with a potentially favorable side-effect profile compared to other KOP agonists.[1]

Mechanism of Action

NP-5497-KA is a potent and highly selective full agonist at the k-opioid receptor.[1] KOPs are
G-protein coupled receptors (GPCRS) that primarily couple to the Gai/o subunit. Upon
activation by an agonist like NP-5497-KA, the Gai/o subunit inhibits the enzyme adenylyl
cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate
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(cAMP).[1] This signaling cascade is central to the effects of KOP activation on neuronal

function and behavior.

Signaling Pathway Diagram
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Caption: NP-5497-KA activates the KOR, leading to Gi/o protein-mediated inhibition of adenylyl

cyclase and reduced cAMP levels.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical

studies of NP-5497-KA.

Table 1: In Vitro Receptor Activity Profile

Parameter NP-5497-KA Nalfurafine (comparator)
KOP Agonist Potency (ECso) 0.014 nM

KOP Agonist Efficacy (Emax) 97%

Receptor Selectivity (KOP vs. ~1000-fold 65-fold

MOP)

Data from cAMP assay.[1]
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ble 2: In Vi havioral Effects in Mi

Experiment

Treatment Group

Result

Morphine-Induced Conditioned

Place Preference

Vehicle + Morphine

Significant place preference

NP-5497-KA (1 mg/kg, p.o.) +
Morphine

Dose-dependent suppression

of preference

NP-5497-KA (3 mg/kg, p.o.) +
Morphine

Dose-dependent suppression

of preference

NP-5497-KA (10 mg/kg, p.o.) +
Morphine

Significant suppression of

preference

Nalfurafine (10 pg/kg, i.p.) +
Morphine

Significant suppression of

preference

Rotarod Performance

NP-5497-KA (10 mg/kg, p.o.)

No significant effect on motor

coordination

) ) Significant inhibition of rotarod
Nalfurafine (10 pg/kg, i.p.)
performance

Morphine administered at 10 mg/kg, i.p.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro 3',5'-Cyclic Adenosine Monophosphate (CAMP)
Assay

This assay was performed to determine the agonist activity and selectivity of NP-5497-KA at
opioid receptors.

Objective: To quantify the ability of NP-5497-KA to inhibit adenylyl cyclase activity via KOP
activation, leading to a decrease in intracellular cCAMP levels.

General Protocol:
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e Cell Culture: Cells expressing the human k-opioid receptor are cultured in an appropriate
medium and conditions.

o Cell Plating: Cells are harvested and seeded into 96- or 384-well plates and incubated to
allow for adherence.

e Compound Preparation: NP-5497-KA and any comparator compounds are serially diluted to
a range of concentrations.

e Assay Procedure:

o

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cCAMP degradation.

[¢]

Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

[¢]

Test compounds (NP-5497-KA) are added to the wells and incubated.

[e]

Following incubation, cells are lysed.

o CAMP Detection: The concentration of CAMP in the cell lysate is measured using a
competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-
Resolved Fluorescence).

o Data Analysis: The results are used to generate dose-response curves, from which ECso
(potency) and Emax (efficacy) values are calculated. Selectivity is determined by comparing
the activity at KOP with the activity at other opioid receptors (u and 9d).

Morphine-Induced Conditioned Place Preference (CPP)
in Mice
This experiment assesses the ability of NP-5497-KA to block the rewarding effects of

morphine.

Objective: To determine if NP-5497-KA can attenuate the rewarding properties of morphine, as
measured by the conditioned place preference paradigm.

Animals: Male C57BL/6J mice.[1]
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Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer
chambers.

Protocol:

e Pre-conditioning (Baseline Preference): On day 1, mice are allowed to freely explore all three
chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded
to determine any initial preference.

» Conditioning Phase (4 days):

o Morphine Pairing: On alternate days, mice receive an injection of morphine (10 mg/kg, i.p.)
and are immediately confined to one of the outer chambers (the drug-paired side) for a set
duration (e.g., 30-60 minutes).

o Saline Pairing: On the intervening days, mice receive a saline injection and are confined to
the opposite chamber (the vehicle-paired side).

o NP-5497-KA Treatment: Thirty minutes prior to each morphine injection, mice are pre-
treated with either vehicle or NP-5497-KA (1, 3, or 10 mg/kg, p.o.).[1]

e Post-conditioning (Test for Preference): On the day after the final conditioning session, the
doors between the chambers are opened, and the mice are allowed to freely explore the
entire apparatus. The time spent in each chamber is recorded.

o Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus
the time spent in the vehicle-paired chamber during the post-conditioning test. A significant
increase in time spent on the drug-paired side indicates a rewarding effect of the drug.

Rotarod Performance Test

This test is used to evaluate the effect of NP-5497-KA on motor coordination and sedation.

Objective: To assess whether NP-5497-KA induces motor deficits, a common side effect of
some KOP agonists.

Animals: Male C57BL/6J mice.[1]
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Apparatus: A rotating rod apparatus (rotarod).
Protocol:

» Training/Habituation: Prior to the test day, mice are trained on the rotarod at a constant
speed (e.g., 5 rpm) for a set duration to acclimate them to the apparatus.

o Test Procedure:

[e]

Mice are administered either vehicle or NP-5497-KA (10 mg/kg, p.o.).[1]

[e]

At a set time post-administration (e.g., 30 minutes), the mice are placed on the rotarod.

(¢]

The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm) over a
period of several minutes.

o

The latency to fall from the rod is recorded for each mouse. The trial is typically repeated
multiple times with a rest interval.

o Data Analysis: The average latency to fall is compared between the vehicle- and NP-5497-
KA-treated groups. A significant decrease in the latency to fall indicates impaired motor
coordination.

Experimental Workflow Diagram
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Caption: The research workflow for NP-5497-KA, from synthesis and in vitro characterization to
in vivo behavioral testing.

Conclusion

NP-5497-KA is a novel, selective KOP agonist with high potency and efficacy. Preclinical data
indicate that it can effectively block the rewarding effects of morphine in an animal model of
addiction.[1] Importantly, at a dose that is effective in the CPP model, NP-5497-KA does not
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appear to cause the motor impairment that is observed with other KOP agonists like
nalfurafine.[1] These findings suggest that NP-5497-KA holds promise as a potential
therapeutic agent for the treatment of opioid use disorder, with a potentially improved safety
and tolerability profile. Further research is warranted to fully elucidate its pharmacological
properties and clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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